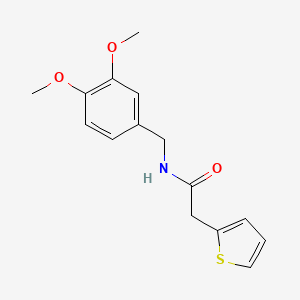

N-(3,4-dimethoxybenzyl)-2-(2-thienyl)acetamide

Übersicht

Beschreibung

N-(3,4-dimethoxybenzyl)-2-(2-thienyl)acetamide belongs to a class of compounds characterized by the presence of an acetamide moiety, which is a common functional group in many natural and pharmaceutical products. This compound, like its related derivatives, has been studied for various synthetic and chemical applications (Sakai et al., 2022).

Synthesis Analysis

Synthesis of compounds related to N-(3,4-dimethoxybenzyl)-2-(2-thienyl)acetamide involves reactions with various alkyl halides and sulfonates to afford substituted products. The synthesis process is often aimed at creating stable, easy-to-handle compounds that can be transformed under certain conditions (Sakai et al., 2022).

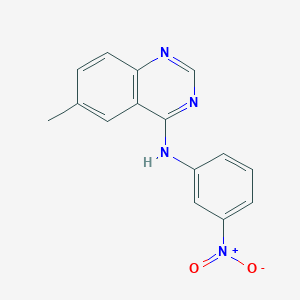

Molecular Structure Analysis

The molecular structure of similar compounds, such as N-(4-Chloro-α,α-dimethoxybenzyl)acetamide, has been characterized in detail. These structures typically exhibit specific conformational characteristics determined by their functional groups and molecular geometry (Hajjem et al., 1993).

Chemical Reactions and Properties

In the context of chemical reactions, these compounds demonstrate a variety of interactions. For example, the 3,4-dimethoxybenzyl group has been used as an N-protecting group in certain derivatives, and its removal or transformation can be influenced by various chemical agents (Grunder-Klotz & Ehrhardt, 1991).

Physical Properties Analysis

Physical properties of these compounds, such as melting points, solubility, and stability, are crucial for their application in synthetic chemistry. Detailed analysis of these properties is essential for understanding their behavior in different environments and reactions.

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with various reagents, are significant for their application in the synthesis of more complex molecules. For instance, the study of amide-protecting groups and their influence on glycosylation reactions highlights the importance of understanding these chemical properties (Kelly & Jensen, 2001).

Wissenschaftliche Forschungsanwendungen

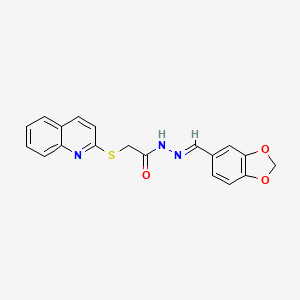

Photoreactivity Studies

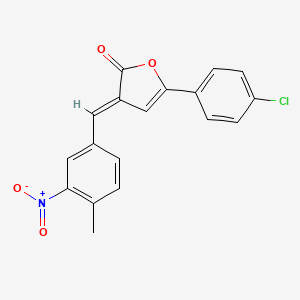

In photoreactivity studies, compounds with substituted nitrobenzyl groups covalently bonded to N-(4-hydroxy-3-methoxybenzyl)acetamide show varied decomposition rates under irradiation, influenced by their linkages (ether or carbonate) and the substitution pattern on the benzyl group. These findings suggest potential applications in designing light-responsive systems (Katritzky et al., 2003).

Synthesis and Structural Analysis

Research on the synthesis and structural analysis of similar compounds provides valuable insights into molecular conformation and reactivity. For instance, N-(4-Chloro-α,α-dimethoxybenzyl)acetamide has been characterized to understand its conformation, which is essential for its chemical behavior and potential applications in drug design and synthesis (Hajjem et al., 1993).

Amide Protecting Group for Glycosyl Donors

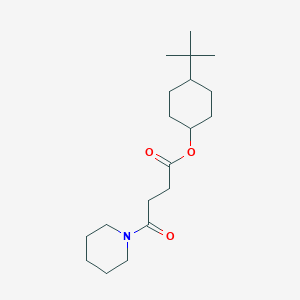

The use of 2,4-Dimethoxybenzyl as an amide protecting group for 2-acetamido glycosyl donors showcases the versatility of dimethoxybenzyl derivatives in synthetic chemistry, particularly in glycosylation reactions. This approach improves yields and selectivity, demonstrating the compound's utility in complex organic syntheses (Kelly & Jensen, 2001).

Advanced Synthesis Techniques

Advanced synthesis techniques involving p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts highlight the application of these motifs in creating N-alkylacetamides and carbamates, crucial intermediates in pharmaceutical and natural product synthesis. These methodologies offer versatile routes to complex molecules, underscoring the importance of such derivatives in synthetic organic chemistry (Sakai et al., 2022).

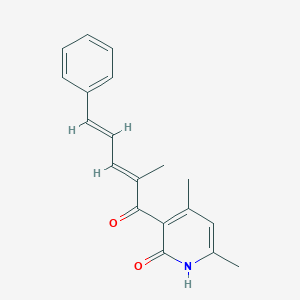

Vibrational and Structural Properties

The evaluation of the structural, electronic, topological, and vibrational properties of N-(3,4-dimethoxybenzyl)-hexadecanamide, a related compound, using various spectroscopic techniques, provides comprehensive insights into the molecule's characteristics. Such studies are pivotal for understanding the molecule's behavior in different environments and can guide the development of new materials with tailored properties (Chain et al., 2017).

Eigenschaften

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-18-13-6-5-11(8-14(13)19-2)10-16-15(17)9-12-4-3-7-20-12/h3-8H,9-10H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRNETJOZOQLLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)CC2=CC=CS2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701330665 | |

| Record name | N-[(3,4-dimethoxyphenyl)methyl]-2-thiophen-2-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679451 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

878227-19-1 | |

| Record name | N-[(3,4-dimethoxyphenyl)methyl]-2-thiophen-2-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-benzylidene-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5542327.png)

![8-bromo-7-methyl-2,3-dihydro-9H-[1,4]dioxino[2,3-h]chromen-9-one](/img/structure/B5542346.png)

![9-nitrobenzo[b]naphtho[1,2-f]oxepine-11-carbonitrile](/img/structure/B5542350.png)

![3-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5542365.png)

![N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-beta-alanine](/img/structure/B5542380.png)

![4-{[(2-pyridinylthio)acetyl]amino}benzamide](/img/structure/B5542382.png)

![1-acetyl-4-[2-fluoro-4-(trifluoromethyl)benzyl]-1,4-diazepan-6-ol](/img/structure/B5542402.png)

![6-bromo-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5542411.png)

![8-fluoro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5542428.png)